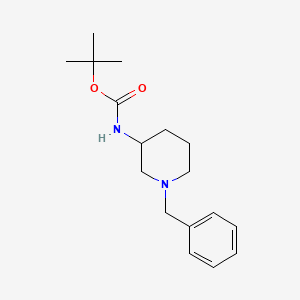

叔丁基(1-苄基哌啶-3-基)氨基甲酸酯

描述

“tert-Butyl (1-benzylpiperidin-3-yl)carbamate” is a chemical compound with the molecular formula C17H26N2O2 . It has a molecular weight of 290.41 . The IUPAC name for this compound is tert-butyl (3S)-1-benzyl-3-piperidinylcarbamate .

Molecular Structure Analysis

The InChI code for “tert-Butyl (1-benzylpiperidin-3-yl)carbamate” is 1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3, (H,18,20)/t15-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

“tert-Butyl (1-benzylpiperidin-3-yl)carbamate” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学研究应用

1. 结构分析和分子间相互作用

氨基甲酸酯衍生物(包括叔丁基氨基甲酸酯)的研究提供了对其结构特征和分子间相互作用的见解。例如,Das 等人(2016 年)探索了两种氨基甲酸酯衍生物的晶体结构,揭示了强弱氢键相互作用形成三维结构在其晶体堆积中的作用。本研究突出了分子在氨基甲酸酯中经历的分子环境差异和相互作用,这对于理解其在科学研究中的性质和应用至关重要(Das 等人,2016 年)。

2. 合成和化学反应

叔丁基氨基甲酸酯衍生物的合成和化学反应是重要的研究领域。Sieburth 等人(1996 年)讨论了叔丁基氨基甲酸酯衍生物中硅和氮之间的金属化和烷基化。本研究为 α-官能化 α-氨基硅烷的合成提供了有价值的见解,这在各种化学合成过程中很重要(Sieburth 等人,1996 年)。此外,Baillargeon 等人(2017 年)研究了叔丁基氨基甲酸酯衍生物的同晶晶体结构,强调了氢键和卤素键在羰基上的作用(Baillargeon 等人,2017 年)。

3. 药物中间体

叔丁基氨基甲酸酯衍生物作为药物研究中的中间体也很重要。唐等人(2014 年)合成了(R)-叔丁基氨基甲酸酯,即天然产物茉莉花素 B 的中间体,茉莉花素 B 以其对人癌细胞系的细胞毒活性而闻名。本研究证明了叔丁基氨基甲酸酯在抗癌药物开发中的潜在应用(唐等人,2014 年)。

4. 催化和合成应用

叔丁基氨基甲酸酯在催化和合成过程中的应用是另一个研究重点。王等人(2022 年)提出了一种叔丁基氨基甲酸酯与邻羟基芳基烯胺酮的光氧化还原催化胺化反应,为组装 3-氨基色酮建立了一条新的级联途径。本研究强调了叔丁基氨基甲酸酯在光催化方案中的多功能性(王等人,2022 年)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

作用机制

Target of Action

This compound is a type of protected 3-aminopiperidine , which suggests that it may interact with biological targets in a similar manner to other aminopiperidines.

Mode of Action

The mode of action of 1-BENZYL-3-N-BOC-AMINOPIPERIDINE involves its conversion to other compounds. Specifically, multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase lead to the successful conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine . This process prevents potential racemization of key labile intermediates and leads to products with high enantiopurity .

Biochemical Pathways

The compound’s involvement in enzymatic cascades suggests that it may influence pathways related to the metabolism of amines and the biosynthesis of complex organic molecules .

Result of Action

The compound’s role in enzymatic cascades suggests that it may influence the synthesis of other complex organic molecules .

属性

IUPAC Name |

tert-butyl N-(1-benzylpiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLXSEZUQISPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620583 | |

| Record name | tert-Butyl (1-benzylpiperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478828-62-5 | |

| Record name | tert-Butyl (1-benzylpiperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

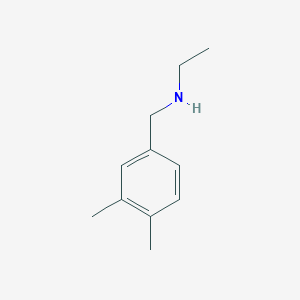

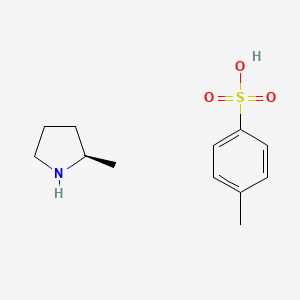

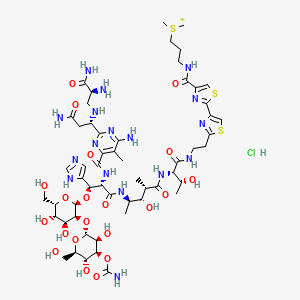

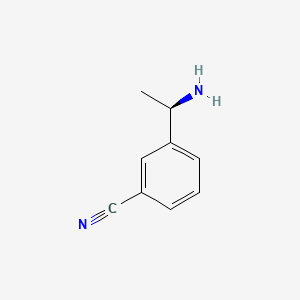

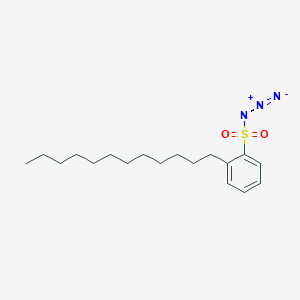

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。